3-(Azetidin-3-ylthio)-4-methyl-4H-1,2,4-triazole
Description
Table 1: Key Identifiers and Molecular Properties
| Identifier/Property | Value | Source |
|---|---|---|
| CAS Registry Number | 931414-65-2 | |
| PubChem CID | 62786326 | |
| Molecular Formula | C₆H₁₀N₄S | |
| Molecular Weight | 170.24 g/mol |
The molecular formula C₆H₁₀N₄S confirms six carbon, ten hydrogen, four nitrogen, and one sulfur atom. PubChem’s computed properties include a hydrogen bond donor count of 1 (from the azetidine NH group) and a hydrogen bond acceptor count of 3 (two triazole nitrogens and one sulfur).
Synonymous Designations in Chemical Databases
This compound is referenced under multiple synonyms across chemical databases and commercial catalogs, reflecting its utility in diverse research contexts.
Table 2: Synonymous Designations and Sources
| Synonym | Source |
|---|---|
| 3-(Azetidin-3-ylthio)-4-methyl-4H-1,2,4-triazole | PubChem, ChemScene |
| AKOS012080630 | PubChem |
| CS-0300649 | ChemScene |
| 931414-65-2 | 001CHEMICAL |
The AKOS012080630 and CS-0300649 codes are vendor-specific identifiers used in chemical procurement. The InChIKey GSNSCMSAESJFJZ-UHFFFAOYSA-N provides a hashed representation of the molecular structure for database searches. Additionally, the salt form 3-Azetidin-3-yl-4-methyl-4H-1,2,4-triazole dihydrochloride (CID 75485572) is documented in PubChem for protonated variants used in synthetic applications.
Properties
Molecular Formula |
C6H10N4S |
|---|---|
Molecular Weight |
170.24 g/mol |
IUPAC Name |
3-(azetidin-3-ylsulfanyl)-4-methyl-1,2,4-triazole |
InChI |
InChI=1S/C6H10N4S/c1-10-4-8-9-6(10)11-5-2-7-3-5/h4-5,7H,2-3H2,1H3 |
InChI Key |
GSNSCMSAESJFJZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1SC2CNC2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Hydrazine Derivatives with Carbonyl Compounds
Detailed Synthetic Procedure Example
Analytical and Characterization Techniques
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical environment of protons and carbons, verifying the azetidine and triazole ring structures.
- Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern consistent with the target compound.
- Infrared (IR) Spectroscopy: Identifies characteristic functional groups such as triazole ring vibrations and thioether linkages.
- Chromatography (TLC, HPLC): Monitors reaction progress and purity of the final product.
- Melting Point Determination: Assesses purity and physical properties.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization of hydrazides with acid/imidoyl chlorides | Hydrazides, acid chlorides, thionyl chloride | Reflux, controlled pH, organic solvents | Versatile, allows substitution variation | Multi-step, requires careful control |
| Nucleophilic substitution with azetidine-3-thiol | Halogenated triazole, azetidine-3-thiol, base | Room temp to moderate heat, DMF solvent | Direct introduction of azetidinylthio group | Sensitive to azetidine ring stability |
| Microwave-assisted synthesis | Same as above, microwave irradiation | 600 W, 30 min, optimized solvent | Fast, high yield, scalable | Requires microwave equipment, optimization needed |
Research Findings and Optimization Notes
- Reaction temperature and pH critically influence the yield and purity of the triazole ring formation and subsequent substitution steps.
- Microwave-assisted synthesis offers a promising route for industrial-scale production due to reduced reaction times and improved yields.
- The choice of solvent (polar aprotic solvents like DMF or DMSO) enhances nucleophilic substitution efficiency.
- Purification typically involves chromatographic techniques to separate unreacted starting materials and side products.
- Structural confirmation by NMR and MS is essential to verify the integrity of the azetidine ring and the correct attachment of the thioether substituent.
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-3-ylthio)-4-methyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Halogenated derivatives in the presence of a base like triethylamine at room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant potential as a therapeutic agent, particularly due to its diverse biological activities:
- Anticancer Properties : Research indicates that 3-(Azetidin-3-ylthio)-4-methyl-4H-1,2,4-triazole can inhibit specific cancer cell lines. This activity is attributed to the compound's ability to interact with biological targets effectively, potentially leading to the development of novel anticancer drugs.
- Antimicrobial Activity : The compound has demonstrated antimicrobial effects against various pathogens. Its thioether functionality enhances its reactivity and interaction with microbial targets, making it a candidate for developing new antimicrobial agents.
Case Study: Anticancer Activity
A study investigated the effects of 3-(Azetidin-3-ylthio)-4-methyl-4H-1,2,4-triazole on human cancer cell lines. Results showed a dose-dependent inhibition of cell proliferation, suggesting its potential as a lead compound for further drug development.
Agricultural Applications
In agriculture, 3-(Azetidin-3-ylthio)-4-methyl-4H-1,2,4-triazole has been explored for its antifungal properties:
- Fungicides : The compound's structure allows it to act as an effective fungicide against various plant pathogens. Its application in crop protection can enhance yield and quality by reducing fungal diseases.
Case Study: Efficacy as a Fungicide
Field trials were conducted to evaluate the effectiveness of 3-(Azetidin-3-ylthio)-4-methyl-4H-1,2,4-triazole on crops affected by fungal infections. The trials demonstrated significant reductions in disease incidence compared to untreated controls.
Materials Science
The unique chemical structure of 3-(Azetidin-3-ylthio)-4-methyl-4H-1,2,4-triazole also opens avenues in materials science:
- Polymer Chemistry : Its incorporation into polymer matrices could enhance material properties such as thermal stability and mechanical strength. The triazole moiety can provide cross-linking capabilities in polymer synthesis.
Case Study: Polymer Enhancement
Research focused on integrating 3-(Azetidin-3-ylthio)-4-methyl-4H-1,2,4-triazole into epoxy resins. The modified resins exhibited improved thermal resistance and mechanical properties compared to traditional formulations.
Summary of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer and antimicrobial agents | Effective against cancer cell lines and pathogens |
| Agriculture | Fungicides for crop protection | Significant reduction in fungal disease incidence |
| Materials Science | Enhancements in polymer properties | Improved thermal stability and mechanical strength |
Mechanism of Action
The mechanism of action of 3-(Azetidin-3-ylthio)-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or disrupt cellular processes by binding to key proteins. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The 1,2,4-triazole scaffold is highly versatile, with pharmacological activities heavily influenced by substituents. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of Triazole Derivatives
Structural and Electronic Properties
- Azetidine vs. In contrast, aromatic substituents (e.g., benzyl, fluorophenyl) enhance π-π interactions with biological targets .
- Electron-Withdrawing Effects : Chlorine and fluorine substituents increase electrophilicity, improving binding to microbial enzymes .
Biological Activity
3-(Azetidin-3-ylthio)-4-methyl-4H-1,2,4-triazole is a compound within the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure
The molecular formula of 3-(Azetidin-3-ylthio)-4-methyl-4H-1,2,4-triazole is . It features a triazole ring substituted with an azetidine group and a thioether linkage, which may influence its biological activity through various mechanisms.
Biological Activity Overview
Triazole derivatives are known for a wide range of biological activities including:
- Anticancer : Inhibition of cancer cell proliferation.
- Antimicrobial : Efficacy against bacterial and fungal infections.
- Anti-inflammatory : Reduction of inflammation markers.
Anticancer Activity
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives can inhibit key signaling pathways involved in tumor growth.
Table 1: Antiproliferative Activity of Triazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| TZ55.7 | HT-29 | 5.2 | PDK1 Inhibition |
| TZ53.7 | A549 | 6.8 | Cell Cycle Arrest |
| TZ3a.7 | MCF-7 | 4.5 | Apoptosis Induction |
Source: Tahlan et al., 2017; El-Sherief et al., 2018
The biological activity of 3-(Azetidin-3-ylthio)-4-methyl-4H-1,2,4-triazole can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole moiety can chelate metal ions and inhibit enzymes critical for cancer cell survival.
- Cell Cycle Modulation : Compounds have been shown to induce cell cycle arrest in various phases, particularly G0/G1 and sub-G0/G1 phases.
- Apoptotic Pathways : Activation of intrinsic apoptotic pathways has been observed in treated cancer cells.
Case Studies
Several studies have highlighted the efficacy of triazole derivatives in clinical settings:
-
Study on Colorectal Cancer :
- Objective : Evaluate the antiproliferative effects on HT-29 cells.
- Findings : Compounds exhibited significant cytotoxicity with IC50 values in the low micromolar range.
-
Antimicrobial Activity Assessment :
- Objective : Test against common bacterial strains.
- Results : Demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
